molecular formula C23H16ClFN4O2S B12146938 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12146938
M. Wt: 466.9 g/mol
InChI Key: SROWUJXPPXZBQI-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetically designed pyrroloquinoxaline derivative offered as a high-purity chemical tool for biochemical research. Compounds within this structural class have demonstrated significant potential in early-stage drug discovery, particularly as inhibitors of protein kinases, which are key targets in oncology and other therapeutic areas . Chemical Structure and Properties The compound features a pyrrolo[2,3-b]quinoxaline core, a scaffold known for its diverse biological activities . It is substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a (3-chlorophenyl)sulfonyl moiety. This specific arrangement of functional groups is characteristic of molecules designed to interact with the ATP-binding site of various kinases . The molecular formula is C23H15ClFN4O2S and it has a molecular weight of 465.91 g/mol. Mechanism of Action and Research Applications While the specific target profile of this compound is under investigation, structurally related pyrroloquinoxaline analogues are well-established as type II kinase inhibitors . These inhibitors bind to a unique inactive conformation of the kinase (the "DFG-out" state), often leading to high selectivity and potency . The (3-chlorophenyl)sulfonyl group is a critical pharmacophore that is predicted to occupy a hydrophobic pocket in the target protein, a binding mode confirmed by X-ray crystallography for similar compounds . The primary research applications for this compound include: • Kinase Profiling: Serves as a lead compound for screening against panels of recombinant kinases to establish selectivity and identify primary cellular targets . • Anticancer Research: Pyrroloquinoxaline derivatives have shown promising in vitro and in vivo efficacy in controlling tumor growth in models of hematological malignancies and lymphoma . • Chemical Biology: Used in global chemical proteomics studies to map drug-protein interactions and understand off-target effects, thereby elucidating the complete mechanism of action . Note for Researchers This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C23H16ClFN4O2S

Molecular Weight

466.9 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C23H16ClFN4O2S/c24-15-4-3-5-17(12-15)32(30,31)21-20-23(28-19-7-2-1-6-18(19)27-20)29(22(21)26)13-14-8-10-16(25)11-9-14/h1-12H,13,26H2

InChI Key

SROWUJXPPXZBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)F)N)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Scientific Research Applications

Chemistry:

  • Building Block for Complex Molecules: The compound serves as an essential precursor in synthesizing more intricate chemical entities due to its unique structural properties.

Biology:

  • Biochemical Probes: It has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Its interaction with specific molecular targets can modulate enzyme or receptor activity, leading to significant biological effects.

Medicine:

  • Therapeutic Properties: Research indicates potential anticancer and antimicrobial activities. For instance, compounds derived from similar structures have shown promise against various cancer cell lines and pathogenic microorganisms.

Industry:

  • Advanced Materials Development: The compound is utilized in creating advanced materials and chemical processes, contributing to innovations in material science.

Case Studies

  • Anticancer Activity:
    • A study demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could be a lead compound for developing new anticancer agents.
  • Antimicrobial Studies:
    • Research has shown that similar sulfonamide compounds possess notable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This opens avenues for exploring the antimicrobial potential of the target compound.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrrolo[2,3-b]quinoxaline Derivatives

  • 1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAY10602) Molecular Formula: C22H15FN4O2S Molecular Weight: 418.44 g/mol Activity: SIRT1 activator (EC50 = 3.8 µM) and JAK3 inhibitor . Key Difference: Lacks the 3-chlorophenyl and benzyl groups, reducing steric bulk and electron-withdrawing effects compared to the target compound .
  • 3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine Molecular Formula: C26H24N4O3S Molecular Weight: 472.56 g/mol Key Difference: Methoxyphenylsulfonyl and 3-phenylpropyl substituents confer distinct electronic and steric properties, likely altering solubility and target selectivity .

Pyrrolo[3,2-c]quinoline Derivatives

Compounds from and share the (3-chlorophenyl)sulfonyl group but feature a pyrrolo[3,2-c]quinoline core instead of pyrrolo[2,3-b]quinoxaline:

  • (R)-1-((S)-3-((1-((3-Chlorophenyl)sulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)amino)pyrrolidin-1-yl)propan-2-ol Molecular Formula: C24H25ClN4O3S Molecular Weight: 485.00 g/mol Yield: 57%, Melting Point: 3.85°C Activity: Kinase inhibitors (exact targets unspecified) .
  • (S)-1-((3-Chlorophenyl)sulfonyl)-N-(1-(3,3,3-trifluoropropyl)pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Molecular Formula: C24H22ClF3N4O2S Molecular Weight: 522.97 g/mol Yield: 30%, Melting Point: 4.05°C Key Difference: Trifluoropropyl group enhances metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) LogP* (Predicted)
Target Compound ~481.91 N/A N/A ~3.8
CAY10602 418.44 N/A N/A ~3.2
(R)-1-((S)-3-...propan-2-ol 485.00 3.85 57 ~2.5
3-(4-Methoxyphenyl)sulfonyl...amine 472.56 N/A N/A ~4.1

*LogP calculated using fragment-based methods.

NMR and Spectral Comparisons

While the target compound’s spectral data are unavailable, analogs provide insights:

  • 3-Chlorophenylsulfonyl Protons : δ 7.4–8.0 ppm (aromatic), split due to chlorine’s electronegativity .
  • 4-Fluorobenzyl Group : CH2 protons at δ ~5.0 ppm; aromatic fluorine causes splitting in ¹H NMR .
  • Core Protons: Pyrrolo[2,3-b]quinoxaline NH2 resonates at δ ~6.5 ppm .

Biological Activity

The compound 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrroloquinoxaline class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H17ClN4O2S\text{C}_{19}\text{H}_{17}\text{ClN}_4\text{O}_2\text{S}

This structure features a pyrrolo[2,3-b]quinoxaline core substituted with a chlorophenyl sulfonyl group and a fluorobenzyl moiety. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrroloquinoxaline compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Cholinesterase Inhibition : Compounds within this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment. Some derivatives showed promising inhibitory activity with IC50 values below 1 µM .
  • Antimicrobial Properties : Certain pyrroloquinoxalines have displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have been tested against Pseudomonas aeruginosa and Escherichia coli, showing significant inhibition .

The mechanisms underlying the biological activities of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine are multifaceted:

  • Targeting Kinases : Some studies suggest that quinoxaline derivatives may act as inhibitors of specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Receptor Modulation : The compound may also interact with various receptors, including serotonin receptors (5-HT), influencing pathways associated with mood regulation and neuroprotection .

Case Studies

  • In Vitro Studies : A series of in vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as SKOV3 (ovarian cancer) and DU145 (prostate cancer). Results indicated significant dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM.
  • In Vivo Efficacy : Animal model studies have demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.

Data Tables

Biological ActivityIC50 Values (µM)Targeted Cell Lines/Organisms
Anticancer5 - 15SKOV3, DU145
Cholinesterase Inhibition< 1AChE, BChE
AntimicrobialVariesPseudomonas aeruginosa, E. coli

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound?

Answer:
Synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Key steps:

  • Core formation: Construct the pyrroloquinoxaline core via cyclization reactions under inert atmospheres to prevent oxidation of sensitive groups .
  • Sulfonylation: Introduce the 3-chlorophenylsulfonyl group using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Benzylation: Attach the 4-fluorobenzyl group via alkylation, optimizing temperature (60–80°C) and catalyst choice (e.g., K₂CO₃) for yield and purity .
  • Purification: Use column chromatography or recrystallization to isolate the compound.

Basic: How can researchers confirm the molecular structure and conformation of this compound?

Answer:
Structural validation requires complementary techniques:

  • X-ray crystallography: Determines 3D conformation and bond angles, critical for understanding spatial interactions with biological targets .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl and benzyl groups) and confirms regioselectivity .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Basic: What methodologies are used to determine physicochemical properties like LogP?

Answer:
LogP (lipophilicity) is measured via:

  • Experimental: Shake-flask method with octanol/water partitioning, validated by HPLC retention times .
  • Computational: Software like MarvinSuite or ACD/Labs predicts LogP based on molecular fragments .
  • Validation: Cross-reference experimental and computational data to address discrepancies, particularly for halogenated substituents .

Advanced: How can computational methods optimize the synthesis route?

Answer:
Quantum chemical calculations and reaction path searches (e.g., DFT) identify transition states and energy barriers.

  • Reaction design: Simulate solvent effects and catalyst interactions to reduce side products .
  • Condition optimization: Predict ideal temperatures and pressures using machine learning models trained on experimental datasets .
  • Feedback loops: Integrate experimental results into computational workflows to refine predictions iteratively .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation: Synthesize analogs with modified sulfonyl or benzyl groups (e.g., replacing fluorine with other halogens) .
  • Biological assays: Test analogs against enzyme targets (e.g., kinases) using in vitro inhibition assays and compare IC₅₀ values .
  • Data analysis: Use multivariate regression to correlate structural features (e.g., electronegativity of substituents) with activity .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they resolved?

Answer:
Challenges include:

  • Crystal growth: Low solubility in common solvents. Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) .
  • Disorder in sulfonyl groups: Collect high-resolution data (≤1.0 Å) and refine using restraints in software like SHELXL .
  • Thermal motion: Cool crystals to 100 K during data collection to minimize atomic displacement .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may stem from assay variability or impurity. Mitigation strategies:

  • Replicate studies: Conduct independent assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification: Use HPLC (>98% purity) and elemental analysis to exclude confounding factors .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies .

Advanced: How to design experiments to assess metabolic stability?

Answer:

  • In vitro models: Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification: Use high-resolution MS/MS to detect phase I/II metabolites and infer metabolic pathways .
  • CYP inhibition assays: Test for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Advanced: What strategies enable regioselective functionalization of the pyrroloquinoxaline core?

Answer:

  • Directing groups: Temporarily introduce groups (e.g., boronate esters) to steer electrophilic substitution .
  • Metal catalysis: Use Pd-catalyzed C–H activation for site-specific arylations .
  • Protecting groups: Shield reactive sites (e.g., amines) during sulfonylation to prevent undesired side reactions .

Advanced: How to investigate synergistic effects in combination therapies?

Answer:

  • In vitro synergy screens: Use checkerboard assays to test combinations with standard chemotherapeutics, calculating fractional inhibitory concentration (FIC) indices .
  • Transcriptomics: Profile gene expression changes in treated cells to identify pathways enhanced by the compound .
  • In vivo models: Evaluate tumor regression in xenograft models when co-administered with other agents .

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